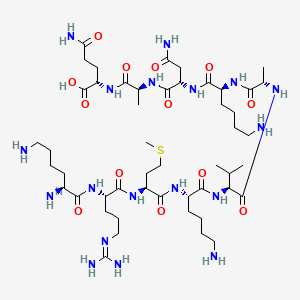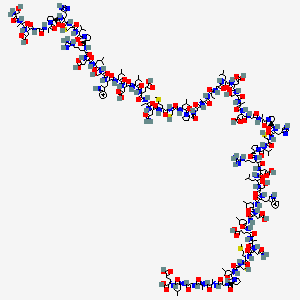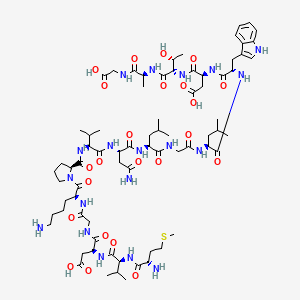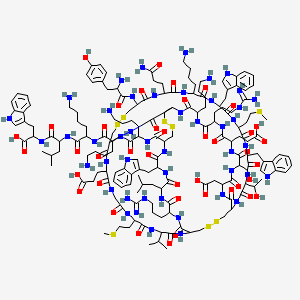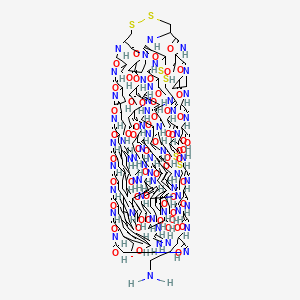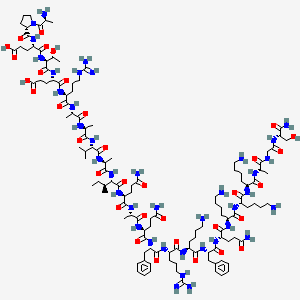
尿皮质素 (大鼠)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urocortin is a neuropeptide hormone and member of the corticotropin-releasing factor (CRF) family which includes mammalian CRF, urocortin II, urocortin III, frog sauvagine, and piscine urotensin I. Rat urocortin shares 63 and 45% sequence identity to urotensin and CRF, respectively. It is primarilly expressed in the Edinger-Westphal nucleus and lateral superior olive regions in the adult rat brain but can also be expressed in the periphery. Urocortin binds to type 1 and 2 CRF receptors as well as CRF binding protein (CRF-BP) with Ki values of 0.16, 0.41, and 0.10 nM for CRF1, CRF2β, and CRF-BP, respectively. It induces cAMP production in CHO cells expressing CRF1 and CRF2β (EC50s = 0.8 and 0.18 nM, respectively) and secretion of adrenocorticotropic hormone (ACTH) by rat anterior pituitary cells (EC50 = 0.006 nM). In vivo, urocortin (0.94-18.85 μg/kg) decreases mean arterial pressure and increases plasma levels of ACTH in rats. Urocortin inhibits gastric emptying of a solid meal in mice and rats and inhibits gastric motility and transit induced by vagal stimulation in rats. Levels of urocortin mRNA increase in testis in response to ischemia-reperfusion injury in a rat model of testicular torsion.
Urocortin, rat is a selective agonist of CRF receptor, with Kis of 0.32, 2.2, and 0.62 nM for hCRF1, rCRF2α and mCRF2β, respectively.
科学研究应用
抗高血压疗法
尿皮质素 2 已被发现具有立即且持续的降血压作用 {svg_1}. 在一项对高血压盐敏感和正常血压盐抵抗的 Dahl 大鼠进行的研究中,发现每天两次应用尿皮质素 2 5 周,可显着降低高血压大鼠的血压,而不影响心率 {svg_2}. 这表明尿皮质素 2 对促肾上腺皮质激素释放因子受体 2 的刺激可能是治疗动脉高血压的一种新方法 {svg_3}.
左心室肥厚的治疗
长期在高血压大鼠中使用尿皮质素 2 治疗可诱导持续的降血压,并减少高血压诱导的左心室肥大的发展 {svg_4}. 这表明尿皮质素 2 可用于治疗左心室肥大,这种疾病通常与动脉高血压有关 {svg_5}.
左心室功能的改善
尿皮质素 2 已被发现可改善高血压大鼠的左心室功能 {svg_6}. 这表明它可用于治疗导致左心室收缩功能恶化的疾病 {svg_7}.
体重减轻
尿皮质素 2 已被发现可诱导大鼠体重减轻 {svg_8}. 在一项研究中,发现不同年龄的雄性 Wistar 大鼠在脑室内注射 Ucn2 后,其食物摄入量、体重和高代谢反应均受到影响 {svg_9}. 这表明 Ucn2 可能有助于中年肥胖和老年消瘦 {svg_10}.
代谢率的增加
尿皮质素 2 已被发现可增加大鼠的代谢率 {svg_11}. 这表明它可用于治疗导致代谢率下降的疾病 {svg_12}.
血管扩张
作用机制
Target of Action
Urocortin (Ucn), a peptide belonging to the corticotropin-releasing hormone (CRH) family, primarily targets two G protein-coupled receptors: receptor type 1 (CRHR1) and type 2 (CRHR2) . These receptors have differential binding affinities to each of the CRH family members. CRHR1 shows high affinity to CRH and Ucn1, but no appreciable binding affinity to Ucn2 and Ucn3. CRHR2 primarily binds to Ucn1, Ucn2, and Ucn3 with greater affinity than to CRH .
Mode of Action
Urocortin interacts with its targets, the CRHR1 and CRHR2 receptors, leading to a variety of molecular mechanisms. These mechanisms include the activation of different G-protein coupled signaling and protein-kinase pathways . The interaction of Urocortin with these receptors leads to changes in the mRNA and protein levels of associated markers in rat adventitial fibroblasts (AFs) during their phenotypic transformation to osteoblast cells .
Biochemical Pathways
Urocortin affects several biochemical pathways. One of the key pathways influenced by Urocortin is the Wnt/β-catenin signaling pathway . Urocortin regulates vascular calcification by promoting apoptosis and inhibiting autophagy through up- and downregulated BAX and BCL-2/BECLIN 1 (BECN1) level .
Pharmacokinetics
It has been observed that urocortin administered intracerebroventricularly to male rats under basal conditions or before a restraint stress can activate the hypothalamic-pituitary-adrenal axis .
Result of Action
The interaction of Urocortin with its targets leads to a variety of effects. For instance, Urocortin has been found to regulate vascular calcification, an important risk factor for the increased incidence of cardiovascular disease-associated morbidity and mortality . It has also been observed to reduce food intake and gastric emptying in lean and ob/ob obese mice .
Action Environment
The action of Urocortin can be influenced by various environmental factors. For example, stress can regulate Urocortin levels in the rat amygdala and hypothalamus . Furthermore, the efficacy of Urocortin can be influenced by factors such as the presence of restraint stress .
生化分析
Biochemical Properties
Urocortin (rat) interacts with two G protein-coupled receptors: receptor type 1 (CRHR1) and type 2 (CRHR2) . It has a higher binding affinity for the CRF type 2 receptor than CRF . Urocortin (rat) is also known to interact with CRF Binding Protein in the mammalian brain .
Cellular Effects
Urocortin (rat) has been shown to have various effects on cells. It can decrease appetite when administered to the central nervous system of mice and rats . Additionally, central urocortin treatment increases anxiety-linked behaviors and increases motor activity in mice and rats . Urocortin (rat) also has a positive effect on M. soleus (diameter) .
Molecular Mechanism
Urocortin (rat) activates several signaling pathways, including the AMPK and AKT pathways . It also regulates vascular calcification by promoting apoptosis and inhibiting autophagy through up- and downregulated BAX and BCL-2/BECLIN 1 (BECN1) level, and the Wnt/β-catenin signaling pathway is involved .
Temporal Effects in Laboratory Settings
The effects of Urocortin (rat) can change over time in laboratory settings. For example, hypoxia-induced AMPK activation was blunted in heart muscles by preincubation with either antisauvagine-30, a neutralizing anti-Ucn2 antibody, or V1-2 .
Dosage Effects in Animal Models
The effects of Urocortin (rat) can vary with different dosages in animal models. For instance, Urocortin (rat) has been shown to decrease food intake in both food-deprived and non-deprived rats .
Metabolic Pathways
Urocortin (rat) is involved in several metabolic pathways. It activates AMPK and AKT pathways and enhances glucose disposal in rat skeletal muscle .
Transport and Distribution
Transport of Urocortin (rat) occurs at the blood-brain barrier of the mouse. Endocytosis of Urocortin (rat) by the cerebral microvessel endothelial cells composing the blood-brain barrier is a rate-limiting step of this transport .
Subcellular Localization
In normal tissue, Urocortin (rat) shows a cytoplasmic staining mainly in proximal tubules, whereas a diffuse nuclear staining with diverse intensity is observed in tumoral tissues .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C206H338N62O64.C2HF3O2/c1-28-102(20)156(262-192(323)141(92-271)258-182(313)129(78-98(12)13)251-193(324)142-53-42-72-267(142)201(332)143-54-43-73-268(143)200(331)138(88-154(291)292)256-165(296)113(207)84-151(285)286)194(325)255-137(87-153(289)290)187(318)247-131(80-100(16)17)189(320)266-161(109(27)274)199(330)254-133(82-111-46-35-32-36-47-111)183(314)248-134(83-112-89-223-93-229-112)185(316)246-128(77-97(10)11)180(311)244-126(75-95(6)7)178(309)236-118(52-41-71-228-206(221)222)176(307)265-160(108(26)273)198(329)252-130(79-99(14)15)181(312)245-127(76-96(8)9)179(310)240-124(60-66-150(283)284)172(303)243-125(74-94(4)5)177(308)231-106(24)163(294)232-116(50-39-69-226-204(217)218)175(306)264-159(107(25)272)197(328)242-121(57-63-146(210)277)173(304)257-139(90-269)190(321)241-119(55-61-144(208)275)168(299)235-115(49-38-68-225-203(215)216)167(298)239-123(59-65-149(281)282)170(301)234-114(48-37-67-224-202(213)214)166(297)230-105(23)164(295)233-122(58-64-148(279)280)169(300)238-120(56-62-145(209)276)171(302)249-135(85-147(211)278)186(317)237-117(51-40-70-227-205(219)220)174(305)261-158(104(22)30-3)196(327)263-157(103(21)29-2)195(326)253-132(81-110-44-33-31-34-45-110)184(315)250-136(86-152(287)288)188(319)259-140(91-270)191(322)260-155(101(18)19)162(212)293;3-2(4,5)1(6)7/h31-36,44-47,89,93-109,113-143,155-161,269-274H,28-30,37-43,48-88,90-92,207H2,1-27H3,(H2,208,275)(H2,209,276)(H2,210,277)(H2,211,278)(H2,212,293)(H,223,229)(H,230,297)(H,231,308)(H,232,294)(H,233,295)(H,234,301)(H,235,299)(H,236,309)(H,237,317)(H,238,300)(H,239,298)(H,240,310)(H,241,321)(H,242,328)(H,243,303)(H,244,311)(H,245,312)(H,246,316)(H,247,318)(H,248,314)(H,249,302)(H,250,315)(H,251,324)(H,252,329)(H,253,326)(H,254,330)(H,255,325)(H,256,296)(H,257,304)(H,258,313)(H,259,319)(H,260,322)(H,261,305)(H,262,323)(H,263,327)(H,264,306)(H,265,307)(H,266,320)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H4,213,214,224)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228);(H,6,7)/t102-,103-,104-,105-,106-,107+,108+,109+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,155-,156-,157-,158-,159-,160-,161-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOGVDGOXGIAEB-FJAJBMFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C208H339F3N62O66 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4821 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)





